1,1,1,3-Tetrachlorotridecane
Overview
Description
1,1,1,3-Tetrachlorotridecane is a chlorinated hydrocarbon with the molecular formula C13H24Cl4 and a molecular weight of 322.14 g/mol . This compound is known for its use in various industrial applications, including as a solvent, degreaser, and lubricant. Its unique chemical properties also make it valuable in medical and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachlorotridecane can be synthesized through the chlorination of tridecane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions . The reaction proceeds via a free radical mechanism, where chlorine radicals substitute hydrogen atoms on the tridecane molecule, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors designed for continuous operation. The process involves the continuous introduction of tridecane and chlorine gas into the reactor, where they react in the presence of a solid oxide catalyst . The reaction conditions are optimized to achieve high conversion rates and selectivity, with minimal by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3-Tetrachlorotridecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or ammonia in anhydrous conditions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives of tridecane.
Scientific Research Applications
1,1,1,3-Tetrachlorotridecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its effects on biological systems, including its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a model compound in toxicological studies.
Industry: Utilized in the formulation of lubricants, degreasers, and other industrial products.
Mechanism of Action
The mechanism by which 1,1,1,3-tetrachlorotridecane exerts its effects involves interactions with cellular membranes and proteins. The compound’s chlorinated structure allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, it can interact with enzymes and other proteins, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichlorotridecane: A similar chlorinated hydrocarbon with one less chlorine atom.
1,1,1,2-Tetrachlorotridecane: Another isomer with a different chlorine atom arrangement.
1,1,1,3-Tetrachloropropane: A shorter chain chlorinated hydrocarbon with similar properties.
Uniqueness
1,1,1,3-Tetrachlorotridecane is unique due to its specific chlorine atom arrangement, which imparts distinct chemical and physical properties. This arrangement influences its reactivity, solubility, and interactions with biological systems, making it valuable for specific industrial and research applications .
Properties
IUPAC Name |
1,1,1,3-tetrachlorotridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Cl4/c1-2-3-4-5-6-7-8-9-10-12(14)11-13(15,16)17/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXCNIVGYYYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447445 | |
Record name | 1,1,1,3-tetrachlorotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67095-50-5 | |
Record name | 1,1,1,3-tetrachlorotridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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